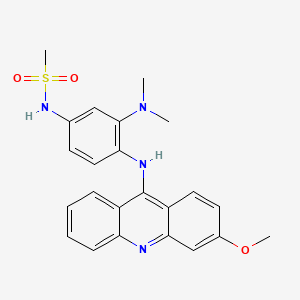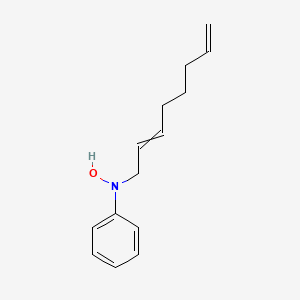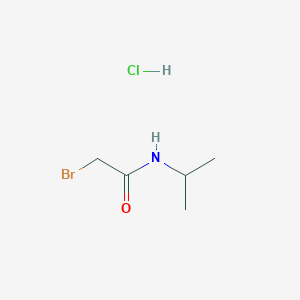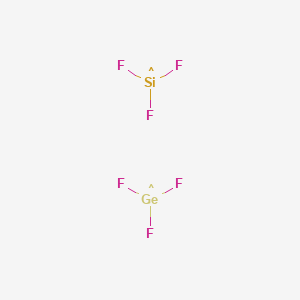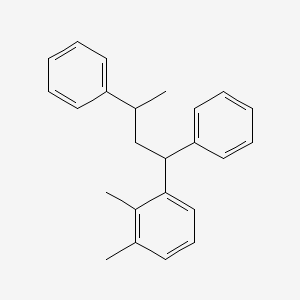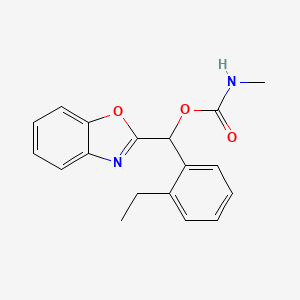
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate typically involves the cyclization of o-bromoaryl derivatives catalyzed by copper (II) oxide nanoparticles in DMSO under air . Another method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole ring structure but lacks the carbamate moiety.
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
(1,3-Benzoxazol-2-yl-(2-ethylphenyl)methyl) N-methylcarbamate is unique due to its specific combination of a benzoxazole ring with a phenyl group and a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
104030-02-6 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-ethylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-8-4-5-9-13(12)16(23-18(21)19-2)17-20-14-10-6-7-11-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |
InChI Key |
YFQGXHMBKHDNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
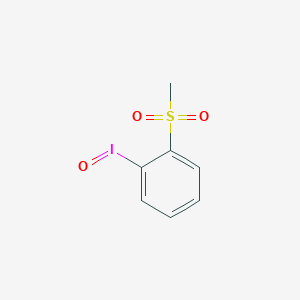
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
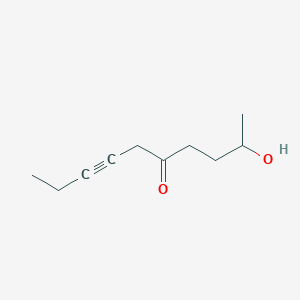
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
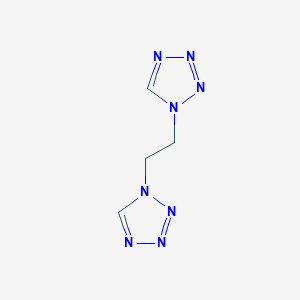
-lambda~5~-arsane](/img/structure/B14321430.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
